molecular formula C21H12N2O3 B6432584 2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one CAS No. 313969-82-3

2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one

Cat. No.: B6432584
CAS No.: 313969-82-3
M. Wt: 340.3 g/mol
InChI Key: LKQONAXYUDYGIR-UHFFFAOYSA-N
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Description

2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one is a synthetic hybrid compound designed for research purposes, integrating a benzo[f]chromen (naphtho-coumarin) core with a 3,4-dihydroquinazolin-4-one scaffold. This molecular architecture is of significant interest in medicinal chemistry due to the established biological profiles of its constituent parts. Coumarin and quinazolinone derivatives are frequently investigated for their wide range of potential pharmacological activities. The quinazolinone moiety is a privileged structure in drug discovery, with derivatives demonstrating potent biological activities. Scientific literature has reported quinazolinone-based compounds to exhibit promising antitumor properties by acting as inhibitors of tubulin polymerization, a well-validated mechanism for anticancer agents . Furthermore, quinazolinone scaffolds have been extensively studied for their antioxidant and free radical scavenging abilities, which are valuable for research into oxidative stress . The coumarin unit, particularly when fused into larger polyaromatic systems like the benzo[f]chromen in this compound, contributes to planar, rigid structures that can interact with biological targets. Such compounds are often explored as potential antioxidants and for their ability to scavenge reactive oxygen species (ROS) . Hybrid molecules combining these two pharmacophores are an active area of research, aiming to develop novel agents with enhanced or multi-targeting biological effects. This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate care and conduct their own safety assessments prior to use.

Properties

IUPAC Name

2-(3-oxobenzo[f]chromen-2-yl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O3/c24-20-14-7-3-4-8-17(14)22-19(23-20)16-11-15-13-6-2-1-5-12(13)9-10-18(15)26-21(16)25/h1-11H,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQONAXYUDYGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC5=CC=CC=C5C(=O)N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation with Chromen Derivatives

To attach the 3-oxo-benzo[f]chromen group, 3-oxo-3H-benzo[f]chromen-2-carbaldehyde (11 ) is synthesized via:

  • Cyclization of 2-hydroxy-1-naphthaldehyde with diketene or acetyl chloride to form the chromen-3-one scaffold.

  • Vilsmeier–Haack formylation to introduce the aldehyde group at position 2.

Condensation of 6a with 11 in glacial acetic acid and anhydrous sodium acetate at 100°C yields the target compound (1 ). The reaction is monitored by TLC, and the product is isolated via recrystallization from ethanol/water (yield: ~65–70%).

Alternative Pathways for Enhanced Efficiency

One-Pot Tandem Synthesis

A streamlined approach combines anthranilic acid, substituted anilines, and 3-oxo-benzo[f]chromen-2-carbaldehyde in a single reactor. Acetic anhydride acts as both solvent and dehydrating agent, facilitating sequential cyclization and condensation (yield: ~60%).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, heating anthranilic acid, aniline, and 11 at 150°C for 15 minutes in acetic acid achieves a 75% yield.

Structural Characterization and Validation

Critical analytical data for the target compound include:

  • FT-IR : C=O stretches at 1,710 cm⁻¹ (quinazolinone) and 1,680 cm⁻¹ (chromen-3-one).

  • ¹H-NMR (DMSO-d₆): δ 8.45 (s, 1H, chromen H-2), 7.85–7.20 (m, 10H, aromatic), 4.30 (s, 2H, CH₂).

  • MS : m/z 397 [M+H]⁺, with fragments at m/z 225 (quinazolinone) and 173 (chromen).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Key Advantages
Stepwise condensationReflux, 6–7 hours65–70High purity, scalable
One-pot synthesisReflux, 8 hours60Reduced steps
Microwave-assisted150°C, 15 minutes75Rapid, energy-efficient

Challenges and Optimization Strategies

  • Low Solubility : Recrystallization from DMF/water improves purity but reduces yield (~10% loss).

  • Regioselectivity : Electron-withdrawing groups on the aniline ring direct condensation to the desired position.

  • Side Reactions : Over-oxidation of the chromen moiety is mitigated by controlled reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorination under UV light.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and halogenated compounds, respectively.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure that combines features of both benzofuran and quinazoline moieties. The synthesis typically involves multi-step organic reactions that may include cyclization and functional group modifications. For instance, the reaction pathways often utilize starting materials like benzofuran derivatives and quinazoline precursors, employing catalysts and specific conditions to achieve the desired product.

Anticancer Properties

Research indicates that 2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer cells. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies reveal that it exhibits activity against several bacterial strains, including Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .

Anti-inflammatory Effects

Emerging research points to anti-inflammatory effects associated with this compound. It may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

  • Antitumor Activity Evaluation : A study evaluated the antitumor activity of various synthesized derivatives of this compound against the MCF-7 breast cancer cell line. Results indicated a dose-dependent inhibition of cell growth, with some derivatives showing enhanced potency compared to standard chemotherapeutics .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus. The results showed that certain derivatives had a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, highlighting their potential as alternative treatments for bacterial infections .

Data Table: Biological Activities Summary

Activity Type Tested Against Effect Reference
AnticancerMCF-7 Breast CancerSignificant growth inhibition
AntimicrobialStaphylococcus aureusLower MIC than standard antibiotics
Anti-inflammatoryIn vitro modelsModulation of inflammatory markers

Mechanism of Action

The mechanism of action of 2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one and analogous compounds:

Compound Core Structure Key Substituents Biological Activity Synthesis Method References
This compound Benzo[f]chromene + dihydroquinazolinone 3-oxo-benzo[f]chromene at position 2 Antiproliferative (A549, NCI-H460 cells), fluorescence imaging potential Knoevenagel condensation, chlorination
3-Phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one Dihydroquinazolinone Para-sulfonamides on phenylethenyl moiety COX-2 inhibition (47.1% at 20 μM) Condensation of hydrazines with carbonyl intermediates
2-(4-Aminophenyl)-3,4-dihydroquinazolin-4-one Dihydroquinazolinone 4-aminophenyl substituent Tankyrase 2 inhibition (IC₅₀: nanomolar range) X-ray crystallography-guided synthesis
2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one Dihydroquinazolinone Ethylaminomethyl group Unknown (scaffold for drug discovery) Alkylation of primary amines
N-(4-oxo-2-thioxothiazolidin-3-yl) acetamides Dihydroquinazolinone + thioxothiazolidinone Thioxothiazolidinone-linked acetamides Low cytotoxicity (Hep-G2, LU-1, HeLa cells) Thiocarbonyl-bis-thioglycolic acid reaction

Key Findings:

Structural Diversity and Bioactivity: The benzo[f]chromene-dihydroquinazolinone hybrid exhibits dual functionality: antiproliferative activity (via ROS elevation and apoptosis) and fluorescence properties absent in purely dihydroquinazolinone derivatives . In contrast, COX-2 inhibitory activity is prominent in sulfonamide-functionalized dihydroquinazolinones (e.g., 47.1% inhibition in ), highlighting the role of electron-withdrawing substituents in enzyme targeting.

Synthetic Flexibility: Microwave/ultrasonic-assisted synthesis (used for antimicrobial quinazolinones ) contrasts with the classical Knoevenagel method, which prioritizes high yield and purity for benzo[f]chromene intermediates .

Stability and Solubility: The benzo[f]chromene-derived compound’s carbonyl chloride intermediate is hydrolysis-prone, necessitating immediate use , whereas ethylaminomethyl or sulfanyl derivatives (e.g., ) exhibit better stability due to non-reactive substituents.

Mechanistic Divergence :

  • Tankyrase 2 inhibitors (e.g., ) rely on aromatic substituents for protein binding, while antitumor benzo[f]chromene derivatives depend on planar chromophores for DNA intercalation or ROS generation .

Pharmacological Limitations: Combining dihydroquinazolinone with thioxothiazolidinone () failed to enhance cytotoxicity, suggesting steric hindrance or unfavorable pharmacokinetics compared to the benzo[f]chromene hybrid.

Biological Activity

The compound 2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-oxo-3H-benzo[f]chromene derivatives with various amines or hydrazones under controlled conditions. The resulting structure features a fused chromene and quinazoline moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds related to this structure have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported IC50 values ranging from 1.184 µM to 9.379 µM for derivatives exhibiting similar structural features, indicating promising anticancer activity compared to standard chemotherapeutics like cabozantinib .

The mechanism underlying the anticancer effects involves apoptosis induction and cell cycle arrest. In vitro assays indicated that treatment with these compounds led to significant increases in apoptotic cell populations. For example, one derivative caused a 55.41% arrest in the G0/G1 phase of the cell cycle in HCT-116 cells, suggesting a potent ability to inhibit cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, derivatives of the compound have shown antimicrobial activity against several bacterial strains, including Staphylococcus aureus. The structure-activity relationship studies suggest that modifications in the chromene and quinazoline moieties can enhance antimicrobial efficacy .

Table 1: Biological Activities of Related Compounds

Compound NameIC50 (µM)Activity TypeReference
This compound1.184 - 9.379Anticancer
4-(3-hydroxy-benzofuran-2-yl)coumarins<10Antimicrobial
Novel quinazoline derivatives19.90 - 20.27Cytotoxicity

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor efficacy of a series of quinazoline derivatives against human breast cancer cell lines (MCF-7). The results indicated that modifications in the chromene structure significantly improved cytotoxicity .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds, demonstrating effective inhibition against Gram-positive bacteria with minimal cytotoxic effects on human cells .

Q & A

Q. What are the optimal synthetic routes for 2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one?

Methodological Answer: The synthesis of quinazolinone derivatives often involves multi-step reactions. For analogous compounds:

  • Cyclocondensation : React anthranilamide with aldehyde/ketone derivatives in aqueous media using catalysts like graphene oxide nanosheets to enhance yield and reduce reaction time .
  • Nitration : Use activated carbon as a catalyst for regioselective nitration of the quinazolinone core, optimizing temperature (60–80°C) and solvent (acetic acid) .
  • Hydrogenation : Reduce intermediates with 2,3-diazetidinone under hydrogen gas for final product isolation .

Q. Table 1: Representative Synthetic Approaches

MethodKey ConditionsYield RangeReference
CyclocondensationGraphene oxide catalyst, H₂O, 80°C65–78%
NitrationActivated carbon, HNO₃, 70°C55–70%
HydrogenationH₂, Pd/C, ethanol, RT70–85%

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns. For example, aromatic protons in the chromenone moiety typically resonate at δ 7.2–8.5 ppm .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking in the quinazolinone core) with a resolution ≤1.8 Å .
  • High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using a C18 column and methanol/water mobile phase (70:30 v/v) .

Advanced Research Questions

Q. What strategies mitigate low yields in the synthesis of this compound?

Methodological Answer:

  • Catalyst Optimization : Replace traditional acids with graphene oxide nanosheets to improve reaction efficiency and reduce byproducts .
  • Solvent Systems : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates, or switch to green solvents (e.g., ethanol/water mixtures) for eco-friendly synthesis .
  • Reaction Time Monitoring : Track reaction progress via TLC or in-situ IR to terminate reactions at optimal conversion points .

Q. How does this compound interact with biological targets like tankyrase enzymes?

Methodological Answer:

  • Structural Mimicry : The quinazolinone scaffold mimics ADP-ribose binding motifs, competitively inhibiting tankyrase-2 (IC₅₀ ~50 nM). Perform docking studies using PDB ID 4I9I (tankyrase-2 co-crystallized with a similar inhibitor) .
  • Biochemical Assays : Use fluorescence polarization assays to measure displacement of a fluorescent NAD⁺ analog from the enzyme’s active site .

Q. How can computational modeling predict substituent effects on bioactivity?

Methodological Answer:

  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., the 3-oxo group in the chromenone ring) for electrophilic substitution .
  • QSAR Models : Corporate Hammett constants (σ) of substituents to predict cytotoxicity trends. For example, electron-withdrawing groups at the 2-position enhance antitumor activity .

Q. What experimental approaches resolve contradictions in reported pharmacological data?

Methodological Answer:

  • Standardized Assay Protocols : Address variability in IC₅₀ values by using identical cell lines (e.g., HCT-116 for colorectal cancer) and incubation times (72 hours) .
  • Metabolic Stability Tests : Evaluate hepatic microsomal stability to differentiate intrinsic activity from pharmacokinetic artifacts .

Q. How can researchers address analytical challenges in detecting trace impurities?

Methodological Answer:

  • LC-MS/MS : Detect sub-ppm impurities using a triple quadrupole mass spectrometer in MRM mode (e.g., monitor m/z 238→220 for the parent ion) .
  • Solid-State NMR : Resolve polymorphic forms affecting bioavailability by analyzing ¹⁵N chemical shifts in the quinazolinone ring .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies?

Methodological Answer:

  • Scaffold Modularity : Synthesize analogs with varying substituents (e.g., halogens at the 6-position, methoxy groups on the benzochromenone ring) to assess steric/electronic effects .
  • Biological Profiling : Test analogs against a panel of kinase targets (e.g., EGFR, VEGFR2) to identify off-target interactions .

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